Lidocaine Hydrochloride

Neurotoxicity Apoptosis Local Anesthetic Safety

Lidocaine Hydrochloride (monohydrate) is the hydrochloride salt of lidocaine, an amino amide-type local anesthetic and Class IB antiarrhythmic agent. This white crystalline powder, with a pKa of 7.9 and melting range of 74-79°C, is highly soluble in water and alcohol. It features an intermediate onset (2-5 minutes) and duration (1-2 hours) of action, distinguishing it from shorter-acting (e.g., procaine) and longer-acting (e.g., bupivacaine) alternatives. The compound's intermediate octanol/buffer partition coefficient (1.633) balances membrane penetration with a moderate intrinsic vasoconstrictive effect. Its 5-fold selectivity for TTX-sensitive (Nav1.7) over TTX-resistant (Nav1.5) sodium channels makes it an ideal tool for dissecting neuronal versus cardiac sodium channel contributions. Furthermore, its significantly lower apoptotic potency compared to bupivacaine and ropivacaine makes it the preferred choice for in vitro experiments on primary neurons or neuronal cell lines, minimizing confounding cell death and ensuring cleaner data interpretation in neuroprotection, neurotoxicity, or electrophysiology studies.

Molecular Formula C14H23ClN2O
Molecular Weight 270.80 g/mol
CAS No. 6108-05-0
Cat. No. B025102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidocaine Hydrochloride
CAS6108-05-0
Synonyms2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide
2-2EtN-2MePhAcN
Dalcaine
Lidocaine
Lidocaine Carbonate
Lidocaine Carbonate (2:1)
Lidocaine Hydrocarbonate
Lidocaine Hydrochloride
Lidocaine Monoacetate
Lidocaine Monohydrochloride
Lidocaine Monohydrochloride, Monohydrate
Lidocaine Sulfate (1:1)
Lignocaine
Octocaine
Xylesthesin
Xylocaine
Xylocitin
Xyloneural
Molecular FormulaC14H23ClN2O
Molecular Weight270.80 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
InChIKeyIYBQHJMYDGVZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Lidocaine Hydrochloride (CAS 6108-05-0): Baseline Overview for Scientific Procurement


Lidocaine Hydrochloride (monohydrate, CAS 6108-05-0) is the hydrochloride salt of lidocaine, an amino amide-type local anesthetic and Class IB antiarrhythmic agent [1]. It is a white crystalline powder, highly soluble in water and alcohol, with a melting range of 74-79°C and a pKa of 7.9 at 25°C [2]. As a medium-potency local anesthetic, it is distinguished by its intermediate onset (2-5 minutes) and duration of action (1-2 hours) compared to short-acting agents like procaine and long-acting agents like bupivacaine [3]. Lidocaine Hydrochloride USP/EP grade contains not less than 97.5% and not more than 102.5% of C14H22N2O·HCl, calculated on the anhydrous basis [4].

Lidocaine Hydrochloride Procurement: Why Generic Substitution Fails Without Precise Specification


Substituting Lidocaine Hydrochloride with other local anesthetics or even different salt forms of lidocaine without rigorous justification can compromise experimental outcomes and clinical safety. The amino amide class exhibits significant variability in key parameters such as sodium channel subtype selectivity, lipid solubility, protein binding, and vasoactive properties [1]. For instance, the octanol/buffer partition coefficient directly correlates with anesthetic potency and neurotoxicity, with lidocaine (1.633) positioned between mepivacaine (1.322) and ropivacaine (2.060), dictating distinct pharmacokinetic and pharmacodynamic profiles [2]. Furthermore, differential selectivity for cardiac (Nav1.5) versus neuronal (Nav1.7) sodium channels [3] and varying degrees of apoptotic potency in neuronal cells [4] underscore the critical need for precise compound specification in both research and clinical procurement. A generic substitution without confirming these quantitative differentials can lead to irreproducible results or adverse events.

Lidocaine Hydrochloride: Quantitative Evidence for Scientific and Industrial Selection


Lidocaine Hydrochloride Demonstrates Lower Neurotoxicity Compared to Higher-Potency Local Anesthetics

In a direct comparison of eight local anesthetics on human neuroblastoma (SHEP) cells, Lidocaine Hydrochloride exhibited significantly lower apoptotic potency than higher-potency agents like bupivacaine and ropivacaine. This differential safety profile is a key selection criterion for applications where neuronal cell viability is paramount [1].

Neurotoxicity Apoptosis Local Anesthetic Safety

Lidocaine Hydrochloride Exhibits Differential Sodium Channel Subtype Sensitivity

Lidocaine Hydrochloride demonstrates a clear differential in potency between TTX-sensitive and TTX-resistant sodium channels. It blocks TTX-sensitive channels (Nav1.7) with an IC50 of 42 µM, whereas TTX-resistant channels (Nav1.5) require a 5-fold higher concentration (IC50 210 µM) for blockade [1]. This selectivity profile is distinct from some other class IB antiarrhythmics and informs its dual use in local anesthesia and cardiac applications [2].

Sodium Channel Nav1.5 Nav1.7 Selectivity Patch Clamp

Lidocaine Hydrochloride Demonstrates Favorable Vasoconstriction Profile for Prolonged Anesthesia

The potency of local anesthetic-induced vasoconstriction, which reduces systemic absorption and prolongs local anesthetic effect, is directly correlated with lipid solubility (octanol/buffer partition coefficient). Lidocaine's partition coefficient of 1.633 positions it between mepivacaine (1.322) and ropivacaine (2.060), resulting in an intermediate vasoconstrictive effect [1]. The rank order of vasoconstriction potency is levobupivacaine > ropivacaine > lidocaine > mepivacaine .

Vasoconstriction Lipid Solubility Pharmacodynamics Duration of Action

Lidocaine Hydrochloride Offers a Well-Defined and Stable Pharmacopeial Specification

The United States Pharmacopeia (USP) monograph for Lidocaine Hydrochloride provides a rigorous and quantifiable quality standard. The API must contain not less than 97.5% and not more than 102.5% of the anhydrous compound, with strict limits on water content (5.0-7.0%), residue on ignition (≤0.1%), and residual solvents [1]. This provides a clear, enforceable specification for procurement.

Quality Control USP Pharmaceutical Analysis Purity

Lidocaine Hydrochloride's Lower K+ Channel Blocking Potency May Contribute to a Distinct Cardiac Safety Profile

In patch-clamp studies on myelinated nerve, Lidocaine Hydrochloride exhibited significantly lower potency for blocking the flicker K+ channel compared to more lipophilic local anesthetics. The IC50 for lidocaine was 220 µM, which is over 1,000-fold higher (less potent) than bupivacaine (0.21 µM) and over 50-fold higher than ropivacaine (4.2 µM) [1].

Potassium Channel Cardiac Safety Electrophysiology IC50

Lidocaine Hydrochloride Demonstrates Predictable, Age-Dependent Pharmacokinetics for Dosing Precision

Lidocaine Hydrochloride exhibits well-characterized pharmacokinetic parameters that vary predictably with age. In a clinical study, lidocaine clearance was 33% lower in older (>55 years) compared to younger (<40 years) patients (0.54 ± 0.15 L/min vs 0.81 ± 0.30 L/min, p<0.0005) [1]. Volume of distribution was also 20% less in older patients (1.68 ± 0.52 L/kg vs 2.06 ± 0.48 L/kg, p<0.05) [1].

Pharmacokinetics Clearance Half-life Age

Lidocaine Hydrochloride: Best-Fit Research and Industrial Application Scenarios Based on Evidence


Neuronal Cell Culture Studies Requiring Lower Background Apoptotic Toxicity

Based on evidence that lidocaine hydrochloride has significantly lower apoptotic potency than agents like bupivacaine and ropivacaine [1], it is the preferred local anesthetic for in vitro experiments on primary neurons or neuronal cell lines (e.g., neuroblastoma). Its use minimizes confounding cell death from the anesthetic itself, leading to cleaner data interpretation in studies of neuroprotection, neurotoxicity, or electrophysiology where long-term cell viability is required.

Electrophysiology Research Focused on Nav1.7 vs. Nav1.5 Channel Selectivity

Lidocaine hydrochloride's 5-fold selectivity for TTX-sensitive (Nav1.7) over TTX-resistant (Nav1.5) sodium channels makes it an ideal tool compound for dissecting the contributions of these channel subtypes to neuronal excitability and cardiac action potentials [2][3]. This differential block profile, when compared to less selective or more potent agents, allows for nuanced pharmacological interrogation of pain pathways versus cardiac conduction systems.

Pharmaceutical Formulation Requiring Balanced Lipid Solubility and Vasoconstriction

For topical or injectable formulations where a balance between tissue penetration and systemic absorption is critical, lidocaine hydrochloride's intermediate octanol/buffer partition coefficient (1.633) offers a distinct advantage [4]. It provides sufficient lipid solubility for membrane penetration and a moderate intrinsic vasoconstrictive effect to prolong local action, without the extremes of more lipophilic (e.g., levobupivacaine) or hydrophilic (e.g., mepivacaine) alternatives. This makes it a robust starting point for developing novel drug delivery systems.

Clinical Studies in Geriatric Populations Requiring Precision Dosing

The well-documented, age-dependent decrease in lidocaine clearance (33% lower in patients >55 years) and volume of distribution [5] provides a quantitative basis for designing safe and effective dosing protocols in elderly cohorts. Researchers and clinicians can use this evidence to prospectively adjust infusion rates or bolus doses, thereby minimizing the risk of systemic toxicity (e.g., plasma concentrations exceeding 10 µg/mL) while maintaining therapeutic efficacy.

Technical Documentation Hub

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21 linked technical documents
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